N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide
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Overview
Description
Preparation Methods
The synthesis of CL-278474 involves several steps. The primary synthetic route includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with piperidine-1-yl acetamide under specific conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
CL-278474 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CL-278474 can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
CL-278474 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the inhibition of β-N-acetylhexosaminidase OfHex1.
Biology: It is used to study the biological pathways involving β-N-acetylhexosaminidase and its role in various biological processes.
Industry: It is used in the development of new insect control products and other industrial applications.
Mechanism of Action
CL-278474 exerts its effects by inhibiting the enzyme β-N-acetylhexosaminidase OfHex1. This enzyme is involved in the degradation of glycosaminoglycans, which are important components of the extracellular matrix. By inhibiting this enzyme, CL-278474 disrupts the normal function of the extracellular matrix, leading to the control of insect populations .
Comparison with Similar Compounds
CL-278474 is unique in its potent inhibition of β-N-acetylhexosaminidase OfHex1. Similar compounds include:
Rilpivirine: A potent and specific diarylpyrimidine non-nucleoside reverse transcriptase inhibitor with high antiviral activity against wild-type HIV.
Other β-N-acetylhexosaminidase inhibitors: These compounds also inhibit the enzyme but may have different potencies and specificities.
CL-278474 stands out due to its high potency and specificity for β-N-acetylhexosaminidase OfHex1, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C16H21N3OS |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C16H21N3OS/c17-10-13-12-6-2-3-7-14(12)21-16(13)18-15(20)11-19-8-4-1-5-9-19/h1-9,11H2,(H,18,20) |
InChI Key |
XXURZILITLKWSP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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